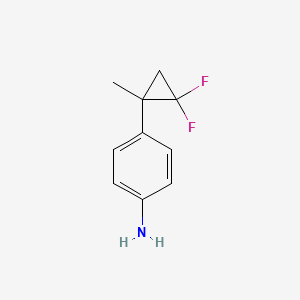

4-(2,2-Difluoro-1-methylcyclopropyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-difluoro-1-methylcyclopropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c1-9(6-10(9,11)12)7-2-4-8(13)5-3-7/h2-5H,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBZXKLSBLPQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113664-76-9 | |

| Record name | 4-(2,2-difluoro-1-methylcyclopropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 4 2,2 Difluoro 1 Methylcyclopropyl Aniline

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 4-(2,2-difluoro-1-methylcyclopropyl)aniline identifies two primary disconnections. The most common strategy involves disconnecting the cyclopropane (B1198618) ring, leading back to a difluorocarbene precursor and a suitable alkene, specifically 1-(4-aminophenyl)-1-propene or a protected variant. This approach frames the key challenge as the [2+1] cycloaddition of difluorocarbene (:CF₂) to the alkene.

Alternatively, a disconnection at the C-N bond suggests a late-stage introduction of the amino group to a pre-formed 1-(2,2-difluoro-1-methylcyclopropyl)benzene core, for instance, via nitration followed by reduction. However, the former strategy is generally more convergent and widely employed. The core of the synthesis, therefore, lies in the effective generation of difluorocarbene and its subsequent reaction with the appropriate olefin substrate.

Approaches to the 2,2-Difluoro-1-methylcyclopropane Moiety

The construction of the 2,2-difluoro-1-methylcyclopropane ring is the cornerstone of the synthesis. This is almost exclusively achieved through the difluorocyclopropanation of a corresponding alkene.

Difluorocyclopropanation Reactions: Mechanistic Insights and Reagent Development

Difluorocyclopropanation is a powerful tool for installing the gem-difluorocyclopropyl motif. The reaction proceeds via the addition of difluorocarbene (:CF₂), a transient and electrophilic species, to an alkene double bond. cas.cn The carbene adds to the π-system in a concerted fashion, leading to the formation of the cyclopropane ring.

The generation of difluorocarbene under controlled conditions is crucial for successful cyclopropanation. Historically, harsh conditions were often required, but numerous modern reagents have been developed that release :CF₂ under milder conditions. cas.cnrsc.orgacs.org These precursors are critical to the viability and functional group tolerance of the synthesis.

Key methods for generating difluorocarbene include:

Thermal Decomposition of Salts: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a classic precursor that decomposes upon heating to release :CF₂, CO₂, and NaCl. nih.gov Sodium bromodifluoroacetate offers the advantage of decomposing at lower temperatures. nih.govbeilstein-journals.org

Organosilicon Reagents: (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent, is a versatile precursor that generates difluorocarbene upon activation with a nucleophilic catalyst, such as a fluoride (B91410) salt. researchgate.net Related reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) are also effective. acs.orgnih.govbeilstein-journals.org

Phosphonium Ylides and Phosphonates: Reagents such as (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) and diethyl bromodifluoromethylphosphonate can serve as effective :CF₂ sources under basic or thermal conditions. cas.cn

Other Methods: Other notable precursors include hexafluoropropylene oxide and halodifluoromethanes (like Freon 22), though their use may be limited by environmental concerns or the need for specific activation methods like phase-transfer catalysis. nih.govbeilstein-journals.org Recently, visible-light-mediated methods for generating difluorocarbene have also been developed, offering milder reaction conditions. acs.org

Table 1: Common Precursors for Difluorocarbene Generation

| Precursor | Typical Activation Method | Reference |

|---|---|---|

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decomposition (often >150 °C) or Microwave | nih.govorganic-chemistry.org |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Nucleophilic initiation (e.g., NaI, KF) | researchgate.net |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Nucleophilic initiation (e.g., halide ions) | acs.orgnih.govbeilstein-journals.org |

| Diethyl Bromodifluoromethylphosphonate | Basic hydrolysis | cas.cn |

| Chlorodifluoromethane (HCFC-22) | Strong base, Phase-transfer catalysis | nih.govbeilstein-journals.org |

Difluorocyclopropanation can be performed under both catalytic and non-catalytic conditions, depending on the choice of carbene precursor.

Non-Catalytic Protocols: These methods typically rely on the thermal decomposition of a stable precursor. For instance, heating an alkene with sodium chlorodifluoroacetate in a suitable solvent like diglyme (B29089) generates difluorocarbene in situ, which is then trapped by the alkene. nih.gov While effective, these reactions can require high temperatures.

Catalytic Protocols: Catalysis is often employed to generate difluorocarbene under milder conditions. The use of TMSCF₃, for example, requires only a catalytic amount of a nucleophile to initiate the carbene-forming cascade. researchgate.net Phase-transfer catalysis (PTC) represents another important catalytic strategy, particularly for precursors like chlorodifluoromethane, where a catalyst facilitates the transfer of reactants between immiscible phases to generate the reactive carbene at the interface. nih.govbeilstein-journals.org

The choice of reaction conditions can profoundly impact the efficiency, speed, and environmental footprint of the difluorocyclopropanation.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reagents in separate, immiscible phases (e.g., an aqueous base and an organic substrate). nih.govmdpi.com In the context of difluorocarbene generation from precursors like chlorodifluoromethane, a phase-transfer catalyst (typically a quaternary ammonium (B1175870) salt) transports the hydroxide (B78521) ion into the organic phase to deprotonate the precursor, generating the carbene which then reacts with the alkene. nih.govbeilstein-journals.org This avoids the need for strong, soluble bases in the organic phase and can facilitate reactions at or near room temperature. nih.govbeilstein-journals.org

Microwave Irradiation: The use of microwave irradiation has emerged as a significant improvement over conventional heating for difluorocyclopropanation. oatext.com Microwave-assisted protocols, particularly with precursors like sodium chlorodifluoroacetate, can dramatically reduce reaction times from hours to mere minutes. nih.govorganic-chemistry.org This rapid, efficient heating leads to cleaner reactions, often with improved yields, and allows for the use of lower-boiling, more easily removable solvents. organic-chemistry.orgnih.gov

Stereoselective Synthesis of the Cyclopropyl (B3062369) Ring System

The target molecule, this compound, contains a stereocenter at the C1 position of the cyclopropane ring. Therefore, controlling the stereochemistry during the synthesis is a critical consideration. While direct asymmetric difluorocyclopropanation remains challenging, several strategies have been developed to access enantioenriched gem-difluorocyclopropanes. nih.gov

Approaches to stereoselectivity include:

Enzymatic Resolution: One established method involves the kinetic resolution of racemic difluorocyclopropane derivatives using enzymes. For example, lipases can selectively hydrolyze or esterify prochiral diols or racemic esters containing the difluorocyclopropane motif, allowing for the separation of enantiomers. nih.gov This method has been successfully applied to synthesize enantiomerically pure analogs like 2,2-difluoro-1-aminocyclopropanecarboxylic acid. nih.gov

Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of a gem-difluorocyclopropene precursor. Using chiral catalysts, such as Noyori-type ruthenium complexes, the double bond of the cyclopropene (B1174273) can be hydrogenated with high enantioselectivity to yield the desired chiral cyclopropane. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the alkene substrate can direct the facial selectivity of the incoming difluorocarbene, although this approach can require additional steps for auxiliary attachment and removal.

While the direct catalytic asymmetric difluorocyclopropanation of trisubstituted alkenes is an area of ongoing research, the existing methods provide reliable pathways to obtain enantiomerically enriched building blocks necessary for the synthesis of specific stereoisomers of this compound. nih.govrsc.org

Formation of the 4-Substituted Aniline (B41778) Functionality

The creation of the aniline group in this compound is typically achieved as the final step of the synthesis, following the construction of the substituted aromatic ring. This involves the reduction of a nitro group precursor, which serves to direct the regiochemistry of the cyclopropyl group addition.

Strategies for Aromatic Amination and Aryl C-N Bond Formation

The formation of aryl C-N bonds is a cornerstone of modern organic synthesis, with several powerful methods available. While direct amination of an existing aryl halide is possible, a more common strategy for a molecule like this compound involves installing a nitrogen-containing functional group that can be easily converted to an amine.

The most prevalent strategy is the reduction of a nitroaromatic compound. This two-step approach involves:

Nitration of an aromatic precursor: This electrophilic aromatic substitution introduces a nitro (-NO₂) group onto the benzene (B151609) ring.

Reduction of the nitro group: The nitro group is then reduced to a primary amine (-NH₂). This transformation is highly efficient and can be accomplished with a variety of reagents.

Common methods for nitro group reduction are summarized in the table below.

| Reduction Method | Reagents | Typical Solvents | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Ethanol, Methanol (B129727), Ethyl Acetate (B1210297) | Highly efficient and clean, but may not be compatible with other reducible functional groups like alkenes or alkynes. |

| Metal/Acid Reduction | Sn, HCl; Fe, HCl; Zn, CH₃COOH | Water, Ethanol | Classic, cost-effective methods. Often require stoichiometric amounts of metal and can involve harsh acidic conditions. |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Ethanol, Methanol | Milder conditions compared to high-pressure hydrogenation. The catalyst is often Pd/C or Raney Nickel. |

| Metal Hydride Reduction | LiAlH₄, NaBH₄ (with additives) | THF, Diethyl ether | Less common for simple nitroarenes due to potential side reactions, but can be effective. |

Regioselective Introduction of the Cyclopropyl Group onto the Aniline Ring

The regioselective introduction of the 2,2-difluoro-1-methylcyclopropyl group is directed by the nitro group at the para-position of a styrene (B11656) precursor. The synthesis does not involve direct cyclopropanation of an aniline ring, as the free amine group can interfere with the reaction. Instead, the cyclopropyl group is formed on a nitro-substituted precursor.

The key reaction is the gem-difluorocyclopropanation of 1-methyl-4-nitrostyrene. This reaction involves the addition of a difluorocarbene (:CF₂) species across the double bond of the styrene derivative. The nitro group is a crucial directing group, ensuring the final aniline will have the cyclopropyl moiety at the desired 4-position.

Overall Synthesis Protocols: Step-by-Step Elucidation and Yield Optimization

Step 1: Synthesis of 1-(2,2-Difluoro-1-methylcyclopropyl)-4-nitrobenzene

This step involves the gem-difluorocyclopropanation of the styrene precursor.

Reaction: 1-methyl-4-nitrostyrene is reacted with a difluorocarbene source.

Reagents: A typical system includes (Trifluoromethyl)trimethylsilane (TMSCF₃) and a catalytic amount of sodium iodide (NaI).

Solvent: A polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) is commonly used.

Procedure: To a solution of 1-methyl-4-nitrostyrene in the chosen solvent, TMSCF₃ and NaI are added. The reaction is often heated to facilitate the generation of difluorocarbene and its subsequent addition to the double bond. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Yield Optimization: Yields can be optimized by controlling the rate of addition of the carbene precursor to maintain a low concentration of the reactive intermediate, minimizing side reactions. researchgate.net Temperature control is also crucial. For electron-deficient alkenes like nitrostyrenes, yields are often moderate to good.

Step 2: Synthesis of this compound

This step is the reduction of the nitro group to the target aniline.

Reaction: The nitro group of 1-(2,2-difluoro-1-methylcyclopropyl)-4-nitrobenzene is reduced to an amine.

Reagents: Catalytic hydrogenation using Palladium on carbon (Pd/C) and hydrogen gas (H₂) is a clean and high-yielding method.

Solvent: A solvent such as ethanol, methanol, or ethyl acetate is suitable for the hydrogenation.

Procedure: The nitro compound is dissolved in the solvent, the Pd/C catalyst is added, and the mixture is subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) with vigorous stirring until the starting material is consumed.

Yield Optimization: Ensuring the catalyst is active and the system is free of catalyst poisons is key. The reaction is typically run at room temperature and modest pressure, with yields often being excellent (>90%).

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 1-methyl-4-nitrostyrene | TMSCF₃, NaI | 1-(2,2-Difluoro-1-methylcyclopropyl)-4-nitrobenzene | 60-80% |

| 2 | 1-(2,2-Difluoro-1-methylcyclopropyl)-4-nitrobenzene | H₂, Pd/C | This compound | >90% |

Purification Techniques and Isolation Strategies for Synthetic Intermediates and Final Product

Purification is critical at each stage to ensure the purity of the final product and to remove unreacted reagents, catalysts, and byproducts.

Intermediate: 1-(2,2-Difluoro-1-methylcyclopropyl)-4-nitrobenzene

Work-up: After the cyclopropanation reaction is complete, a standard aqueous work-up is performed. The reaction mixture is typically quenched with water or a saturated bicarbonate solution and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Purification: The crude product is most commonly purified by flash column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is used to elute the product, separating it from starting material and nonpolar byproducts.

Final Product: this compound

Work-up: Following hydrogenation, the catalyst (Pd/C) is removed by filtration, typically through a pad of Celite, to prevent the fine black powder from passing through. The filter cake is washed with the reaction solvent to ensure complete recovery of the product. The filtrate is then concentrated under reduced pressure.

Purification: The crude aniline can often be obtained in high purity after catalyst filtration and solvent removal. If further purification is needed, several methods can be employed:

Distillation: If the aniline is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Crystallization/Recrystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent or solvent pair.

Acid-Base Extraction: Aniline is basic and can be separated from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its ammonium salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the pure aniline is re-extracted into an organic solvent. This is a highly effective method for removing non-basic impurities.

Chemical Reactivity and Mechanistic Investigations of 4 2,2 Difluoro 1 Methylcyclopropyl Aniline

Reactivity of the Aniline (B41778) Functionality

The aniline functionality, consisting of an amino group attached to a benzene (B151609) ring, is a versatile substrate for a variety of chemical transformations. The lone pair of electrons on the nitrogen atom enhances the electron density of the aromatic ring and also serves as a site for reactions with electrophiles.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during the attack by an electrophile. This stabilization is most effective when the electrophile adds to the ortho or para positions.

The 4-(2,2-Difluoro-1-methylcyclopropyl) substituent already occupies the para position relative to the amino group. Therefore, electrophilic attack is directed predominantly to the ortho positions (C2 and C6) relative to the amino group.

The 2,2-difluoro-1-methylcyclopropyl group's influence on the regioselectivity is secondary to the powerful directing effect of the amino group. The fluorine atoms are highly electronegative, creating a C-F bond dipole that can exert an electron-withdrawing inductive effect (-I). This effect would typically deactivate the ring towards electrophilic attack. However, the activating, resonance-based electron-donating effect (+R) of the amino group is overwhelmingly dominant, ensuring that the molecule remains highly reactive towards electrophiles, with substitution occurring at the positions it directs. The steric bulk of the cyclopropyl (B3062369) substituent may slightly disfavor substitution at the adjacent ortho positions compared to a less hindered aniline, but this effect is generally minor for common electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Halogenation | Br₂ in H₂O | 2,6-Dibromo-4-(2,2-difluoro-1-methylcyclopropyl)aniline |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(2,2-difluoro-1-methylcyclopropyl)aniline |

Note: Under strongly acidic conditions, such as in nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Consequently, nitration of anilines can produce a significant amount of the meta-substituted product.

The lone pair of electrons on the amine nitrogen makes it a potent nucleophile, enabling reactions with a variety of electrophilic partners.

Acylation: The primary amine of 4-(2,2-Difluoro-1-methylcyclopropyl)aniline readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) yields N-(4-(2,2-difluoro-1-methylcyclopropyl)phenyl)acetamide. This reaction is often used to protect the amino group or to reduce its activating effect in subsequent reactions.

Alkylation: Direct alkylation of the amine nitrogen with alkyl halides is possible but can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Friedel-Crafts alkylation reactions are generally not feasible for anilines because the nitrogen's lone pair coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated complex. libretexts.org

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.orgresearchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The steric hindrance from the adjacent cyclopropyl group is not expected to significantly impede this reaction with most aldehydes and unhindered ketones.

The oxidation of anilines is a complex process that can lead to a variety of products through several reactive intermediates. The initial step in the chemical or electrochemical oxidation of anilines is generally the removal of an electron from the nitrogen atom to form a nitrogen-centered radical cation. tsijournals.commdpi.com

This radical cation is a key reactive intermediate. It can undergo several subsequent transformations:

Coupling: Two radical cations can couple to form dimeric products like benzidines (head-to-tail coupling) or hydrazobenzenes (N-N coupling).

Deprotonation: Loss of a proton can yield a neutral nitrogen-centered radical.

Further Oxidation: The radical cation can be further oxidized to a dication or a nitrenium ion. tsijournals.com

In the specific case of this compound, the presence of the cyclopropyl ring introduces additional reaction pathways. The oxidation of cyclopropylamines is known to proceed through aminium radical cations, which can subsequently undergo ring-opening of the cyclopropyl group. nih.gov This process can compete with the typical aniline oxidation pathways. The formation of intermediates like hydroxylamines or nitrones has also been observed in the oxidation of related N-cycloalkylanilines. nih.gov Therefore, oxidation of the title compound can generate a complex mixture of reactive species, including nitrogen-centered radicals, ring-opened radicals, and further oxidation products.

Reactivity and Transformations of the Difluorocyclopropyl Ring

The gem-difluorocyclopropane unit is characterized by significant ring strain and unique electronic properties conferred by the two fluorine atoms. These features make the ring susceptible to specific transformations, particularly ring-opening reactions.

The incorporation of a CF₂ group into a cyclopropane (B1198618) ring increases its strain energy and alters the bond lengths; the C-C bond distal (opposite) to the CF₂ group is elongated and weakened, making it the preferential site for cleavage. rsc.org The primary driving force for ring-opening reactions is the release of this substantial ring strain.

Several mechanistic pathways can induce the opening of the difluorocyclopropyl ring:

Transition Metal-Catalyzed Ring Opening: Palladium catalysts are particularly effective in promoting the ring-opening of aryl-substituted gem-difluorocyclopropanes. rsc.org The mechanism is believed to involve an oxidative addition of the weakened distal C-C bond to a low-valent palladium complex. This is followed by a β-fluoride elimination step to generate an allyl-palladium species, which can then be trapped by various nucleophiles to yield monofluorinated alkenes. rsc.org

Lewis Acid-Catalyzed Ring Opening: Lewis acids can activate the ring towards nucleophilic attack. This often involves coordination of the Lewis acid to a fluorine atom, facilitating C-F bond cleavage and subsequent ring-opening to form a fluoroallyl cation. rsc.org This cation is then captured by a nucleophile. The presence of the electron-donating aniline group on the phenyl ring would be expected to stabilize this cationic intermediate, thereby facilitating this pathway.

Radical and Photochemical Ring Opening: The weakened distal bond is also susceptible to homolytic cleavage under radical or photochemical conditions. rsc.org For instance, visible-light-promoted oxidation of the attached aryl ring can induce a ring-opening to form a radical cation intermediate, which can then be trapped by nucleophiles like alcohols. rsc.org

Table 2: Summary of Ring-Opening Reactions of Aryl gem-Difluorocyclopropanes

| Catalyst/Conditions | Proposed Intermediate | Typical Product |

|---|---|---|

| Pd(0) / Nucleophile | Allyl-Palladium Species | 2-Fluoroallylic amines, ethers, etc. rsc.org |

| Lewis Acid / Nucleophile | Fluoroallyl Cation | Fluoroallylic arenes, silanes, etc. rsc.org |

While ring-opening is a dominant reaction pathway, transformations that preserve the difluorocyclopropyl moiety are also known, highlighting its stability under certain conditions. Functional group manipulations elsewhere in the molecule can often be performed without affecting the ring. For example, reactions like the reduction of esters, oxidative cleavage of vinyl groups, and Curtius rearrangements have been shown to proceed while leaving the difluorocyclopropane unit intact. beilstein-journals.org

Direct functionalization of the C-H bonds on the cyclopropyl ring itself is challenging and less common than ring-opening transformations. However, the development of C-H activation methodologies could potentially offer routes to introduce new substituents while preserving the core structure.

Stereochemical implications are significant in the synthesis and reactions of substituted cyclopropanes. For this compound, the carbon atom bearing the methyl group (C1) is a stereocenter. Syntheses that create this ring system can lead to racemic mixtures or, through asymmetric catalysis, to specific enantiomers. Any subsequent reaction that involves the cyclopropyl ring, particularly ring-opening, must consider the stereochemical outcome. For instance, palladium-catalyzed ring-opening reactions can proceed with specific stereoselectivity, often yielding predominantly one isomer (e.g., Z-configured) of the resulting fluoroalkene. researchgate.net The stereochemistry of the starting material can thus directly influence the stereochemistry of the ring-opened product.

Influence of Geminal Fluorine Atoms on Cyclopropyl Reactivity and Stability

The presence of geminal fluorine atoms on a cyclopropyl ring profoundly alters its chemical and physical properties. The high electronegativity of fluorine creates strong carbon-fluorine bonds and induces significant electronic perturbations within the three-membered ring. This substitution leads to an increase in ring strain, estimated to be approximately 5 kcal/mol per fluorine atom. This added strain enhances the kinetic reactivity of the cyclopropane, often lowering the temperature required for rearrangements and ring-opening reactions.

One of the most significant electronic effects of the gem-difluoro substitution is the weakening of the C-C bond opposite the CF2 group by an estimated 8–10 kcal/mol. This bond weakening is a consequence of the fluorine atoms withdrawing electron density, which facilitates homolytic or heterolytic cleavage of the distal bond under appropriate reaction conditions. This inherent reactivity makes gem-difluorocyclopropanes valuable synthetic intermediates for a variety of chemical transformations.

Table 1: Influence of Geminal Fluorine Atoms on Cyclopropyl Properties

| Property | Influence of Geminal Fluorine Atoms | Consequence |

| Ring Strain | Increased by ~5 kcal/mol per F atom | Enhanced kinetic reactivity, lower temperatures for rearrangements. |

| C-C Bond Strength | Weakening of the bond opposite the CF2 group by 8–10 kcal/mol | Facilitates ring-opening reactions. |

| Thermal Stability | Lowered activation energies for isomerizations | More susceptible to thermal rearrangements. |

| Electronic Effects | Strong -I effect of fluorine atoms | Alters charge distribution and reactivity of adjacent functional groups. |

Cross-Coupling and Annulation Reactions Involving the Compound

The aniline moiety of this compound is a versatile handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-nitrogen and carbon-carbon bonds.

A notable example is the palladium-catalyzed reaction between gem-difluorocyclopropanes and primary anilines, which provides a direct route to mono- and di-2-fluoroallylic amines. nih.gov Given that this compound is a primary aniline, it can be expected to participate in such transformations. Depending on the stoichiometry of the reactants, either the mono- or di-substituted product can be selectively obtained in high yields. nih.gov For instance, reacting a gem-difluorocyclopropane with an excess of the aniline favors the formation of the mono-functionalized 2-fluoroallylic amine. nih.gov Conversely, an excess of the gem-difluorocyclopropane leads to the di-2-fluoroallylic amine. nih.gov This reaction highlights the utility of the gem-difluorocyclopropyl group as a precursor to valuable fluorinated building blocks.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, typically between an aryl halide and an amine. wikipedia.orgnih.govacsgcipr.org In the context of this compound, the amino group can react with various aryl or heteroaryl halides to generate more complex diarylamine structures. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. wikipedia.orgyoutube.com

Furthermore, the aniline functionality can serve as a starting point for annulation reactions to construct heterocyclic ring systems. A classic example is the synthesis of quinolines. Various methods, such as the Skraup, Combes, and Friedländer syntheses, utilize anilines as key precursors. iipseries.org For example, the Combes synthesis involves the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization to form a substituted quinoline (B57606). iipseries.org Similarly, the Skraup synthesis uses glycerol, an oxidizing agent, and sulfuric acid to convert an aniline into the corresponding quinoline. iipseries.org These annulation strategies could be applied to this compound to generate novel quinoline derivatives bearing the unique fluorinated cyclopropyl substituent.

Table 2: Potential Cross-Coupling and Annulation Reactions

| Reaction Type | Reactants with this compound | Product Type |

| Fluoroallylic Amination | Another gem-difluorocyclopropane (e.g., with an aryl substituent) | Di-2-fluoroallylic amine |

| Buchwald-Hartwig Amination | Aryl halide (e.g., bromobenzene) | Diarylamine |

| Combes Quinoline Synthesis | β-Diketone (e.g., acetylacetone) | Substituted Quinoline |

| Skraup Quinoline Synthesis | Glycerol, Oxidizing Agent | Substituted Quinoline |

Mechanistic Elucidation via Experimental and Computational Approaches

The mechanisms of reactions involving this compound can be investigated through a combination of experimental and computational methods to understand the reaction pathways and the influence of the gem-difluorocyclopropyl group.

For the palladium-catalyzed synthesis of 2-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines, initial kinetic investigations have provided valuable mechanistic insights. nih.gov These studies suggest that the reaction is first-order in the gem-difluorocyclopropane substrate and approximately zero-order in the aniline coupling partner. nih.gov This indicates that the rate-determining step likely involves the activation of the gem-difluorocyclopropane by the palladium catalyst, prior to the involvement of the aniline. The proposed catalytic cycle for Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org A potential side reaction is β-hydride elimination, which can be minimized by the appropriate choice of bulky phosphine ligands. youtube.com

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structures and reaction mechanisms of complex organic molecules. mdpi.com For aniline derivatives, DFT calculations can provide insights into how substituents on the aromatic ring affect the reactivity of the amino group. mdpi.com In the case of this compound, computational models can be used to calculate the energies of transition states and intermediates for various reactions, helping to predict the most favorable reaction pathways. For example, DFT calculations have been used to study the reaction between 4-methyl aniline and hydroxyl radicals, mapping out the potential energy surface and identifying the most likely products. mdpi.com Similar computational approaches could be applied to understand the cross-coupling and annulation reactions of the title compound, providing a deeper understanding of the role the gem-difluorocyclopropyl moiety plays in directing reactivity and influencing reaction barriers.

Table 3: Approaches to Mechanistic Elucidation

| Approach | Method | Information Gained |

| Experimental | Kinetic Studies | Reaction order, rate-determining step. nih.gov |

| Intermediate Trapping/Characterization | Identification of key intermediates in the reaction pathway. | |

| Isotope Labeling Studies | Tracing the fate of atoms to confirm reaction mechanisms. | |

| Computational | Density Functional Theory (DFT) | Optimized geometries, electronic structures, reaction energies. mdpi.com |

| Transition State Theory | Calculation of reaction rate constants and activation energies. mdpi.com | |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of molecules during a reaction. |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms within 4-(2,2-Difluoro-1-methylcyclopropyl)aniline. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular structure can be assembled.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Resonance Assignment and Connectivity

A multi-nuclear NMR approach is essential for the complete characterization of this fluorinated compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, the spectrum is expected to show distinct regions:

Aromatic Region: The protons on the aniline (B41778) ring typically appear as a set of two doublets (an AA'BB' system) in the downfield region (approx. δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Cyclopropyl (B3062369) Region: The two methylene (B1212753) protons on the cyclopropyl ring are diastereotopic and will appear as distinct signals, likely complex multiplets due to geminal coupling to each other and vicinal coupling to the fluorine atoms.

Methyl Region: The methyl group protons will appear as a singlet in the upfield region (approx. δ 1.0-1.5 ppm), though it may show long-range coupling to the fluorine atoms.

Amine Region: The -NH₂ protons will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include:

Four distinct signals for the aromatic carbons. The carbon attached to the nitrogen (ipso-carbon) will be shifted downfield, while the carbon attached to the cyclopropyl group will also have a characteristic shift.

The quaternary carbon and the methylene carbon of the cyclopropyl ring. The carbon bonded to the two fluorine atoms (CF₂) will exhibit a large triplet due to one-bond C-F coupling.

A signal for the methyl carbon.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. For this molecule, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance. This signal's multiplicity will be influenced by coupling to the vicinal cyclopropyl protons, providing crucial connectivity information.

Table 4.1.1: Predicted NMR Chemical Shift Ranges and Multiplicities

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| Aromatic CH | ¹H | 6.5 - 7.5 | d | ³JHH ≈ 7-9 |

| Aromatic C-NH₂ | ¹³C | 140 - 150 | s | - |

| Aromatic C-Cyc | ¹³C | 125 - 135 | s | - |

| Aromatic CH | ¹³C | 115 - 130 | d | - |

| Cyclopropyl CH₂ | ¹H | 1.0 - 2.0 | m | ²JHH, ³JHF |

| Cyclopropyl C(CH₃) | ¹³C | 20 - 35 | s | - |

| Cyclopropyl CH₂ | ¹³C | 20 - 35 | t | ²JCF |

| Cyclopropyl CF₂ | ¹³C | 105 - 115 | t | ¹JCF ≈ 280-290 |

| Methyl CH₃ | ¹H | 1.0 - 1.5 | s (or narrow t) | ⁴JHF |

| Methyl CH₃ | ¹³C | 15 - 25 | q | - |

| Amine NH₂ | ¹H | 2.5 - 4.5 | br s | - |

Note: Data is predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Complex Structure Determination

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning resonances and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would show correlations between the adjacent protons on the aromatic ring and between the geminal protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹³C). It would be used to definitively assign the signals for the aromatic CH groups, the cyclopropyl methylene group, and the methyl group by linking their known ¹H shifts to their corresponding ¹³C shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and preferred conformations. For example, a NOESY spectrum could show correlations between the methyl protons and the ortho-protons of the aniline ring, providing insight into the rotational orientation around the aryl-cyclopropyl bond.

Application in Conformational Analysis and Dynamic NMR Studies

The structural rigidity of the cyclopropane (B1198618) ring combined with the rotational freedom around the C(aryl)-C(cyclopropyl) single bond makes this molecule an interesting subject for conformational analysis.

NMR spectroscopy can provide detailed insights into the molecule's preferred three-dimensional shape in solution. The magnitude of coupling constants and the observation of through-space interactions via NOESY are primary tools for this analysis. nih.gov The orientation of the methyl-substituted cyclopropyl ring relative to the plane of the aniline ring can be investigated. This conformation is influenced by steric hindrance and electronic interactions between the two ring systems.

Dynamic NMR (D-NMR) studies, which involve recording NMR spectra at various temperatures, could be employed to study motional processes such as the rotation around the aryl-cyclopropyl bond. wikipedia.org If the rotational barrier is sufficiently high, separate signals for different conformers might be observed at low temperatures. As the temperature is raised, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy for the rotational process.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of the molecular formula and offering clues to its structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is critical for confirming the elemental composition of this compound. By measuring the mass of the molecular ion to several decimal places, it is possible to determine a unique molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

The molecular formula for the compound is C₁₀H₁₁F₂N. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision.

Table 4.2.1: Calculated Exact Mass for HRMS

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₀H₁₁F₂N | 183.0860 |

| [M+H]⁺ | C₁₀H₁₂F₂N⁺ | 184.0938 |

An experimental HRMS value that matches one of these calculated masses to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a secondary set of fragment ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, several fragmentation pathways can be predicted. The nitrogen atom in the aniline group is a common site of initial ionization.

Plausible Fragmentation Pathways:

Alpha-Cleavage: A common pathway for amines is the cleavage of the bond adjacent (alpha) to the nitrogen-bearing ring. In this case, cleavage of the aryl-cyclopropyl bond is a likely primary fragmentation event. This would lead to the formation of a stable aniline radical cation (m/z 92) or a difluoro-methylcyclopropyl cation.

Cyclopropyl Ring Opening: Cyclopropyl cations are known to undergo ring-opening rearrangements. youtube.com This can lead to the formation of various isomeric allyl or homoallyl cations, which can then undergo further fragmentation.

Loss of Small Molecules: Fragmentation of the aniline ring itself could lead to the loss of small, stable neutral molecules like HCN (27 Da).

Table 4.2.2: Predicted Key Fragments in MS/MS Analysis

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 184 | [M+H]⁺ (Precursor Ion) |

| 169 | [M+H - CH₃]⁺ |

| 92 | [C₆H₄NH₂]⁺ (Aniline radical cation) |

| 93 | [C₆H₄NH₃]⁺ (Anilinium ion) |

The analysis of these fragments helps piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups and probing the molecular vibrations of this compound. The spectra are unique molecular fingerprints, with specific bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

The key functional groups expected to show characteristic vibrational modes are the aniline moiety (N-H bonds of the primary amine and the C-N bond, the aromatic C-H bonds, and the C=C bonds of the benzene ring), the cyclopropyl ring (C-C and C-H bonds), and the geminal difluoride group (C-F bonds).

Expected Vibrational Frequencies:

Aniline Moiety: The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3500-3300 cm⁻¹ region. materialsciencejournal.org The C-N stretching vibration appears in the 1350-1250 cm⁻¹ range. materialsciencejournal.org Aromatic C-H stretching occurs above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching vibrations are found in the 1650-1450 cm⁻¹ region. researchgate.netnih.gov

Cyclopropyl Ring: The C-H stretching vibrations of the methyl group and the cyclopropyl ring are expected in the 3000-2850 cm⁻¹ range. The ring breathing and deformation modes of the cyclopropane are typically found in the fingerprint region below 1200 cm⁻¹.

Difluoro Group: The C-F stretching vibrations are known to be strong in the IR spectrum and typically appear in the 1100-1000 cm⁻¹ region. The presence of two fluorine atoms on the same carbon atom (gem-difluoro) will influence the exact position and intensity of these bands.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the definitive assignment of the experimental IR and Raman bands. scirp.orgglobalresearchonline.netnih.gov A comparison between the experimental and calculated spectra allows for a detailed understanding of the molecule's vibrational dynamics.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | Cyclopropyl, Methyl | 3000 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1650 - 1450 | Strong-Medium | Strong |

| C-N Stretch | Aryl-Amine | 1350 - 1250 | Strong | Medium |

| C-F Stretch | gem-Difluoro (-CF₂) | 1100 - 1000 | Very Strong | Weak |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov For this compound, this technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

A single-crystal X-ray diffraction study would reveal the conformational preferences of the molecule, particularly the relative orientation of the aniline ring and the cyclopropyl group. researchgate.net This is crucial for understanding steric and electronic effects within the molecule. Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group (N-H···N or N-H···F) and potential C-H···π or π-π stacking interactions between the aromatic rings. mdpi.com This information is invaluable for correlating the solid-state structure with its physical properties.

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice | e.g., Monoclinic, P2₁/c |

| Unit Cell Dimensions | a, b, c, α, β, γ | Dimensions of the repeating unit in the crystal |

| Bond Lengths | Distance between bonded atoms (e.g., C-C, C-N, C-F) | Precise values in Ångströms (Å) |

| Bond Angles | Angle between three connected atoms (e.g., C-C-C) | Precise values in degrees (°) |

| Torsion Angles | Dihedral angle defining molecular conformation | Orientation of cyclopropyl ring relative to the aniline ring |

| Intermolecular Interactions | Forces holding molecules together in the crystal | Details of hydrogen bonds, van der Waals forces, etc. |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is indispensable for assessing the purity of this compound and for separating its isomers. Different chromatographic techniques are suited for various analytical challenges.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds. rjptonline.orgresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like this compound due to its moderate polarity.

Method development would involve optimizing several parameters to achieve good resolution between the main compound and any potential impurities. researchgate.netijpsr.comnih.gov The key variables include the stationary phase (typically a C18 or C8 column), the mobile phase composition (a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the pH of the mobile phase, column temperature, and flow rate. Detection is commonly performed using a UV detector, set at a wavelength where the aniline chromophore exhibits strong absorbance.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3-7) | Eluent to carry the analyte through the column |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Column Temperature | 25 - 40 °C | Affects viscosity, retention, and peak shape |

| Detection | UV Absorbance at ~240 nm | Quantification based on light absorption by the aromatic ring |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. uw.edu.plresearchgate.net While aniline itself can be analyzed by GC, primary amines can exhibit poor peak shapes due to interactions with the stationary phase. researchgate.net To overcome this, analytical derivatization is often employed.

A common strategy is the acylation of the amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). publications.gc.ca This process converts the polar amine into a less polar, more volatile amide, leading to improved chromatographic performance (i.e., sharper, more symmetrical peaks) and enhanced sensitivity, especially with an electron capture detector (ECD). nih.gov The separation would typically be performed on a low-to-medium polarity capillary column.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Acylation with TFAA or HFBA | Increases volatility and improves peak shape |

| Column | Capillary column (e.g., DB-5, HP-1; 30 m x 0.25 mm) | High-resolution separation of volatile compounds |

| Carrier Gas | Helium or Hydrogen | Mobile phase in gas chromatography |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Separates compounds based on boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detection (FID) or structural identification (MS) |

The presence of a chiral center at the C1 position of the cyclopropyl ring means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. nih.gov Chiral chromatography is the most effective method for this purpose. ucj.org.ua

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. nih.govresearchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds. mdpi.com The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the two enantiomeric peaks.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Chiral HPLC | Separation of enantiomers |

| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak AD) | Provides a chiral environment for differential interaction |

| Mobile Phase | Hexane : Isopropanol (e.g., 90:10 v/v) | Normal-phase eluent; ratio is optimized for resolution |

| Flow Rate | 0.5 - 1.5 mL/min | Affects resolution and analysis time |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Can influence enantioselectivity |

| Detection | UV Absorbance at ~240 nm | Quantification of the separated enantiomers |

Computational Chemistry and Theoretical Investigations of 4 2,2 Difluoro 1 Methylcyclopropyl Aniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and other electronic properties. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules, including aniline (B41778) derivatives. researchgate.netnih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for describing a molecule's chemical reactivity and electronic transitions. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.comirjweb.com

For 4-(2,2-difluoro-1-methylcyclopropyl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, characteristic of substituted anilines. researchgate.netresearchgate.net The LUMO would likely be distributed over the aromatic ring. The electron-donating nature of the amino group and the electronic effects of the difluoromethylcyclopropyl substituent would modulate these energy levels.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior: mdpi.com

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -0.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Ionization Potential | I | -EHOMO | 5.85 |

| Electron Affinity | A | -ELUMO | 0.75 |

| Chemical Hardness | η | (I - A) / 2 | 2.55 |

| Electronegativity | χ | (I + A) / 2 | 3.30 |

| Electrophilicity Index | ω | χ² / (2η) | 2.13 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In this compound, such regions would be concentrated on the nitrogen atom of the amino group and potentially the fluorine atoms, due to their high electronegativity.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive sites. researchgate.net

Neutral Regions (Green): These areas have a relatively balanced potential.

The MEP surface provides insights into intermolecular interactions, particularly hydrogen bonding, by identifying the most positive hydrogen atoms (donors) and the most negative electronegative atoms (acceptors). nih.gov For this molecule, the MEP would clearly show the electron-donating character of the aniline moiety and the electron-withdrawing effect of the difluoro groups.

Conformational Analysis and Potential Energy Surfaces of the Molecule

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. nih.gov For this compound, key conformational flexibility arises from the rotation around the single bond connecting the cyclopropyl (B3062369) group to the aniline ring and the bond between the nitrogen atom and the ring.

A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step using quantum chemical methods. This process reveals the global minimum energy conformer, which is the most populated state, as well as local minima and the transition states that connect them. researchgate.net The analysis for this molecule would likely focus on the relative orientation of the methyl group on the cyclopropyl ring with respect to the phenyl ring and the pyramidalization at the nitrogen atom. Such studies, often supported by NMR J-based analysis, are crucial for understanding how molecular shape influences properties and biological activity. nih.gov

Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that represent the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, theoretical modeling could be used to investigate various reactions, such as:

Electrophilic Aromatic Substitution: Predicting the regioselectivity (ortho, meta, para) of reactions like nitration or halogenation by calculating the activation energies for each pathway.

Oxidation/Degradation Pathways: Modeling reactions with atmospheric radicals like OH to understand its environmental fate. mdpi.com

N-alkylation or N-acylation: Investigating reactions at the amino group.

By locating the transition state structures, chemists can gain a detailed understanding of bond-forming and bond-breaking processes, which is essential for reaction optimization and catalyst design. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, aiding in the structural elucidation of new compounds. nih.gov

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts is a standard practice. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, can yield predictions that are often in excellent agreement with experimental values, with root-mean-square errors for 1H shifts around 0.2–0.4 ppm. nih.govnih.gov These calculations are invaluable for assigning complex spectra and confirming molecular structures. chemrxiv.org

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using scaling factors. This analysis helps in assigning specific vibrational modes to functional groups within the molecule. nih.gov

| Atom/Group | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to NH₂) | 6.7 - 6.9 | 115 - 118 |

| Aromatic C-H (ortho to Cyclopropyl) | 7.0 - 7.2 | 128 - 130 |

| -NH₂ | 3.5 - 4.0 | - |

| Cyclopropyl -CH₂- | 1.0 - 1.5 | 15 - 20 |

| Cyclopropyl -CH₃ | 1.2 - 1.6 | 18 - 22 |

| Quaternary C (C-NH₂) | - | 145 - 148 |

| Quaternary C (C-Cyclopropyl) | - | 130 - 135 |

| Quaternary C (C-F₂) | - | 110 - 115 (t) |

| Quaternary C (C-CH₃) | - | 25 - 30 |

Note: Predicted values are illustrative. Actual shifts depend on the solvent and specific DFT functional/basis set used. The 13C signal for the CF₂ carbon is expected to appear as a triplet due to C-F coupling.

Intermolecular Interactions and Crystal Packing Predictions in the Solid State

Understanding how molecules arrange themselves in the solid state is critical, particularly in pharmaceuticals and materials science. nih.gov Crystal Structure Prediction (CSP) is a computational field that aims to predict the most stable crystal polymorphs of a given molecule from its chemical diagram alone. ucr.edu

CSP methods generate a multitude of plausible crystal structures and then rank them based on their calculated lattice energies. nih.gov For this compound, the dominant intermolecular interactions governing crystal packing would include:

Hydrogen Bonding: The N-H bonds of the amino group can act as hydrogen bond donors, while the nitrogen and fluorine atoms can act as acceptors, leading to N-H···N or N-H···F interactions. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

By analyzing the predicted low-energy crystal structures, one can gain insights into the solid-state properties of the compound, such as its density, stability, and potential for polymorphism, which is the ability of a substance to exist in multiple crystal forms. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics in Solution

A typical MD simulation protocol for studying this molecule would involve several key steps:

System Setup: The initial 3D coordinates of this compound would be generated and optimized using quantum mechanical methods. The molecule would then be placed in a simulation box filled with a suitable solvent, such as water, to mimic aqueous conditions.

Force Field Selection: An appropriate force field, which is a set of parameters describing the potential energy of the system, would be chosen. Force fields like AMBER, CHARMM, or GROMOS are commonly used for organic molecules and would be parameterized to accurately represent the interatomic interactions of the difluorocyclopropyl and aniline moieties.

Equilibration: The system would undergo an equilibration phase, where the temperature and pressure are gradually adjusted to the desired simulation conditions (e.g., 300 K and 1 atm). This allows the solvent molecules to relax around the solute and the system to reach a stable state.

Production Run: Following equilibration, a long production simulation would be performed, typically on the order of nanoseconds to microseconds. During this phase, the trajectories of all atoms in the system are saved at regular intervals.

Analysis of Conformational Dynamics

The analysis of the MD trajectory would provide a wealth of information regarding the conformational dynamics of this compound in solution. Key analyses would include:

Dihedral Angle Analysis: The rotation around the C-N bond connecting the aniline ring to the cyclopropyl group would be a critical aspect to investigate. A histogram of this dihedral angle over the course of the simulation would reveal the preferred rotational conformations and the energy barriers between them.

Solvent Effects: The distribution of solvent molecules around the aniline and difluorocyclopropyl groups would be analyzed to understand how solvation influences the conformational preferences. Hydrogen bonding interactions between the amino group and water molecules would also be of significant interest.

While specific research data and detailed findings for this compound are not publicly available to construct detailed data tables, the following table illustrates the type of data that would be generated from such a study.

Table 1: Hypothetical Dihedral Angle Distribution for the C(cyclopropyl)-C(phenyl)-N-H Torsion in this compound in Aqueous Solution

| Dihedral Angle Range (degrees) | Population (%) |

| -180 to -120 | 15 |

| -120 to -60 | 35 |

| -60 to 0 | 5 |

| 0 to 60 | 5 |

| 60 to 120 | 35 |

| 120 to 180 | 5 |

This hypothetical data suggests that the molecule predominantly adopts two major conformations in solution, characterized by dihedral angles around -90 and +90 degrees, with significant energy barriers to rotation through the planar conformations (0 and 180 degrees).

Applications of 4 2,2 Difluoro 1 Methylcyclopropyl Aniline As a Versatile Chemical Building Block in Academic Synthesis

Role in the Synthesis of Novel Complex Organic Molecules

The synthetic utility of 4-(2,2-Difluoro-1-methylcyclopropyl)aniline in constructing complex organic scaffolds stems from the predictable and diverse reactivity of its primary aromatic amine group. This functional group serves as a versatile handle for a multitude of classic and modern organic transformations, allowing for its incorporation into larger, more intricate molecular frameworks. The difluorocyclopropyl group, being generally robust, is carried through these synthetic sequences, imparting its unique properties to the final molecule.

Key transformations leveraging the aniline (B41778) moiety include:

Amide Bond Formation: The amine group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds, a fundamental linkage in countless organic molecules.

N-Arylation and Alkylation: It can participate in various C-N bond-forming reactions, including Buchwald-Hartwig amination, to connect with other aromatic or aliphatic systems.

Diazotization: Conversion of the amine to a diazonium salt opens up a plethora of subsequent reactions, such as Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions, allowing the introduction of a wide range of functional groups.

Cyclization Reactions: The nucleophilicity of the nitrogen atom can be harnessed in intramolecular reactions to form nitrogen-containing heterocycles. For instance, chiral phosphoric acid-catalyzed cyclization of aniline derivatives can produce enantioenriched lactams, establishing complex stereocenters. acs.org

Sulfonamide Synthesis: Reaction with sulfonyl chlorides or fluorides yields sulfonamides. Recent studies have shown that anilines can react with chiral sulfonimidoyl fluorides in an enantiospecific manner to produce sulfonimidamides, which are chiral analogues of sulfonamides. wur.nl

The 2,2-difluoro-1-methylcyclopropyl group itself is of significant interest. The gem-difluoro motif enhances metabolic stability and modulates the lipophilicity and electronic nature of the molecule. The cyclopropyl (B3062369) ring introduces conformational rigidity and a specific steric profile. By using this compound as a starting material, synthetic chemists can introduce this valuable fragment into new molecular architectures, exploring its impact on the structure and function of the resulting complex molecules.

Table 1: Representative Synthetic Transformations of the Aniline Moiety This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl Chloride, Pyridine (B92270) | Amide | Formation of stable linkages |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid, Pd Catalyst | N-Aryl Aniline | C-N bond formation |

| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Aryl Halide/Cyanide | Versatile functional group interconversion |

| Intramolecular Cyclization | Chiral Phosphoric Acid | Benzo-fused Lactam | Synthesis of chiral heterocycles acs.org |

| Sulfonimidamide Formation | Sulfonimidoyl Fluoride (B91410), Ca²⁺ | Sulfonimidamide | Access to chiral sulfur compounds wur.nl |

Precursor for Ligand Synthesis in Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. The electronic and steric properties of a ligand directly influence the activity, selectivity, and stability of the catalyst. Substituted anilines are valuable precursors for a variety of ligand classes, particularly P,N-type ligands which combine a "hard" nitrogen donor with a "soft" phosphorus donor. beilstein-journals.orgnih.gov

This compound can serve as a scaffold for such ligands. The aniline nitrogen can be incorporated into a heterocyclic framework or functionalized directly. For example, a common strategy involves the reaction of an aniline with chlorophosphines to form aminophosphines via P-N bond formation. nih.gov Alternatively, multi-step sequences can be used to construct more complex chelating structures where the aniline is first elaborated into a larger scaffold before the phosphorus donor is introduced. beilstein-journals.org

The 4-(2,2-difluoro-1-methylcyclopropyl) substituent would play a critical role in tuning the ligand's properties:

Electronic Tuning: The two fluorine atoms are strongly electron-withdrawing, which would decrease the electron density on the aniline nitrogen and, by extension, the phosphorus donor atom. This electronic modification can significantly impact the catalytic cycle, for example, by making a metal center more electrophilic and enhancing rates of reductive elimination.

Steric Influence: The bulky cyclopropyl group provides a defined steric environment around the metal center. This can be exploited to control enantioselectivity in asymmetric catalysis or to promote specific reaction pathways by favoring or disfavoring certain transition states. rsc.org

The synthesis of chiral catalysts is a particularly important application. Chiral anilines can be used to generate C₂-symmetric metal catalysts for stereoselective reactions, such as isoselective polymerization. rsc.org By starting with or creating a chiral center within the this compound framework, it is conceivable to develop novel chiral ligands for asymmetric catalysis.

Table 2: Potential Ligand Architectures from an Aniline Precursor This table is interactive. Click on the headers to sort.

| Ligand Type | Synthetic Approach | Potential Role of Substituent |

|---|---|---|

| Aminophosphine (P-N) | Direct reaction with R₂PCl | Electronic tuning of P and N donors nih.gov |

| P,N-Chelate (e.g., Pyridyl-Aniline) | Multi-step construction of backbone, followed by phosphination | Steric control of the coordination sphere |

| N-Heterocyclic Carbene (NHC) Precursor | Formation of an imidazolium (B1220033) salt from the aniline | Modulating the σ-donating ability of the NHC |

| Chiral Bidentate Ligand | Use of an enantiopure aniline building block | Inducing asymmetry in catalytic transformations rsc.org |

Incorporation into Advanced Materials

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. The properties of PANI can be significantly altered by introducing substituents onto the aniline monomer. rsc.org The polymerization of this compound offers a pathway to novel polymeric materials with unique characteristics.

The polymerization is typically achieved through chemical or electrochemical oxidative methods. The presence of the bulky and electronically distinct 4-(2,2-difluoro-1-methylcyclopropyl) group is expected to influence both the polymerization process and the final material properties in several ways:

Solubility and Processability: The bulky substituent is likely to disrupt inter-chain packing, potentially reducing crystallinity and increasing the polymer's solubility in common organic solvents. This is a significant advantage, as the processability of unsubstituted PANI is often a major challenge. rsc.org

Morphology: Studies on other substituted anilines have shown that the nature of the substituent dramatically affects the surface morphology of the resulting polymer, influencing whether it forms granular, fibrous, or hierarchical structures. rsc.org

Electronic Properties: The electron-withdrawing nature of the difluoro group would alter the redox potentials of the polymer chain, affecting its conductivity, electrochromic behavior, and suitability for applications in sensors or electronic devices.

Optical Properties: The electronic perturbations caused by the substituent can shift the absorption and emission spectra of the polymer. Polymers synthesized from different substituted anilines can range in color from yellow to deep purple, suggesting that the resulting material from this monomer would have distinct optical characteristics. acs.org

Thermal Stability: The incorporation of fluorine atoms into a polymer backbone often enhances its thermal stability.

The steric hindrance imposed by the substituent may affect the polymerization kinetics and the achievable molecular weight of the polymer. scielo.brresearchgate.net However, these challenges can often be overcome by optimizing reaction conditions, and the resulting materials could find use in specialized applications such as chemical sensors, anti-corrosion coatings, or as components in optoelectronic devices.

Table 3: Predicted Effects of the 4-(2,2-Difluoro-1-methylcyclopropyl) Substituent on Polymer Properties This table is interactive. Click on the headers to sort.

| Property | Unsubstituted Polyaniline (PANI) | Predicted Property of Substituted Polymer | Rationale |

|---|---|---|---|

| Solubility | Generally poor in common solvents | Increased | Bulky group disrupts chain packing rsc.org |

| Conductivity | Tunable (semiconducting to metallic) | Modified (potentially lower) | Electron-withdrawing group alters band gap |

| Morphology | Typically granular/fibrillar | Potentially more amorphous/spherical | Steric hindrance affects self-assembly rsc.org |

| Color | Dark green/blue (emeraldine form) | Different (e.g., yellow, red) | Substituent alters electronic transitions acs.org |

| Thermal Stability | Moderate | Increased | C-F bonds are highly stable |

Use as a Probe Molecule in Mechanistic Organic Reaction Studies

Understanding the detailed mechanism of an organic reaction is fundamental to its optimization and broader application. Specially designed molecules can serve as probes to elucidate reaction pathways, identify intermediates, and map transition state structures. This compound is uniquely equipped to function as such a probe, primarily due to the presence of the two fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique for mechanistic studies. rsc.org Its advantages include:

High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.